![molecular formula C8H5FN2O B6590743 7-fluoro-1H-indazole-4-carbaldehyde CAS No. 1186334-92-8](/img/structure/B6590743.png)
7-fluoro-1H-indazole-4-carbaldehyde
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Overview
Description
7-fluoro-1H-indazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological processes. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
Target of Action
This compound belongs to the indazole class of heterocyclic compounds, which have been found to have a wide variety of medicinal applications . .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, including transition metal-catalyzed reactions and reductive cyclization reactions . .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways, including those involved in inflammation, cancer, and hypertension . .
Result of Action
Indazole compounds are known to have various effects, including anti-inflammatory, anticancer, and antihypertensive effects . .
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-fluoro-1H-indazole-4-carbaldehyde in lab experiments is its high purity and yield. It is also relatively easy to synthesize using different methods. However, one of the limitations is its potential toxicity, which may affect the accuracy of the results obtained from lab experiments.
Future Directions
There are several future directions for the study of 7-fluoro-1H-indazole-4-carbaldehyde. One of the most promising directions is in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Furthermore, the development of new methods for the synthesis of this compound may lead to improved purity and yield, making it a more viable candidate for lab experiments.
Synthesis Methods
The synthesis of 7-fluoro-1H-indazole-4-carbaldehyde can be achieved using various methods. One of the most commonly used methods is the reaction of 7-fluoro-1H-indazole-4-carboxylic acid with thionyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. Another method involves the reaction of 7-fluoro-1H-indazole-4-carboxylic acid with oxalyl chloride, followed by the reaction with dimethylformamide dimethyl acetal. Both methods yield high purity and yield of this compound.
Scientific Research Applications
7-fluoro-1H-indazole-4-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory and cancerous diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
7-fluoro-1H-indazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSRYYPVWKOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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